Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate involves the reaction of dimethylamine with thiophene-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules.
Medicine: Research has indicated its potential use in developing new pharmaceuticals with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate can be compared with similar compounds such as:
- Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-2-carboxylate
- Methyl 2-{[(dimethylamino)methylidene]amino}furan-3-carboxylate
- Methyl 2-{[(dimethylamino)methylidene]amino}pyrrole-3-carboxylate
These compounds share similar structural features but differ in their heterocyclic cores (thiophene, furan, pyrrole). The uniqueness of this compound lies in its specific thiophene core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-(dimethylaminomethylideneamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11(2)6-10-8-7(4-5-14-8)9(12)13-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUNYBLJEOERSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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